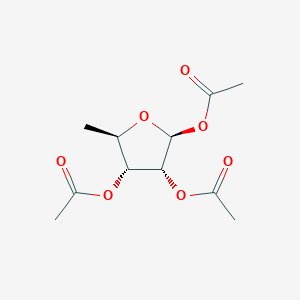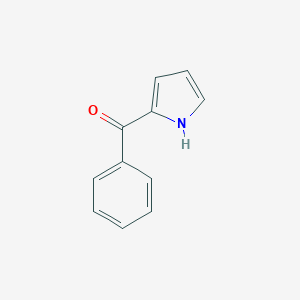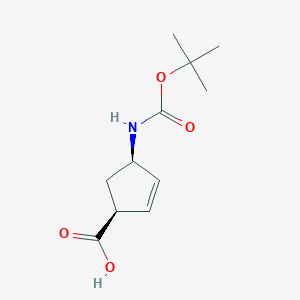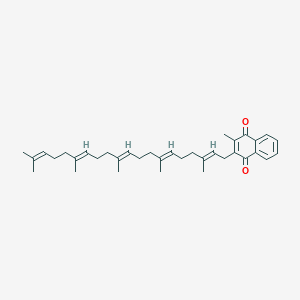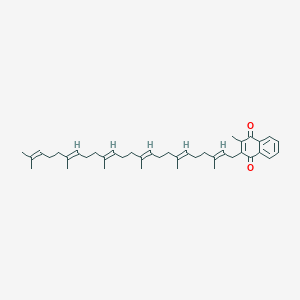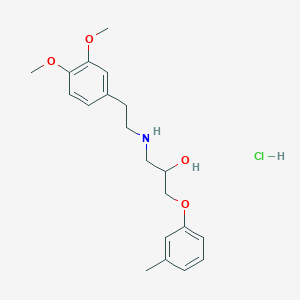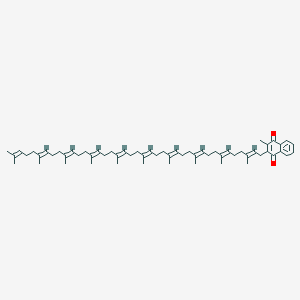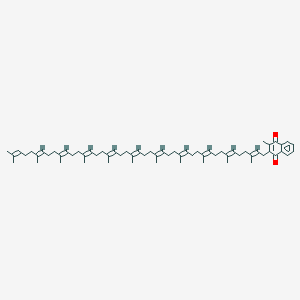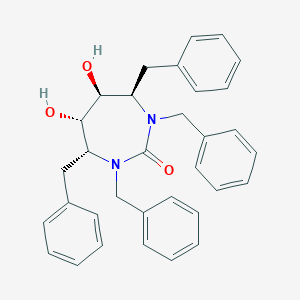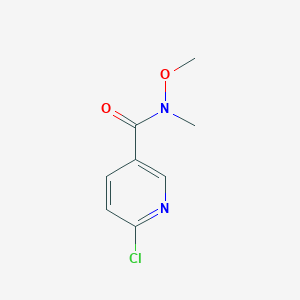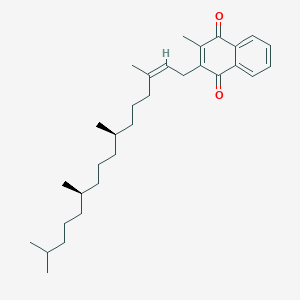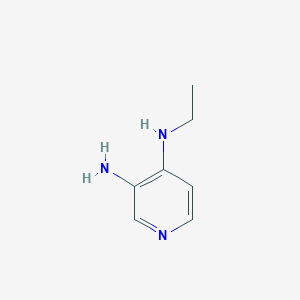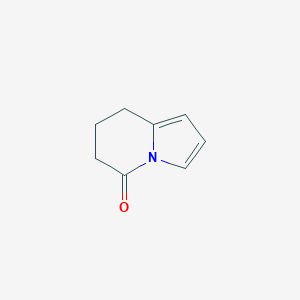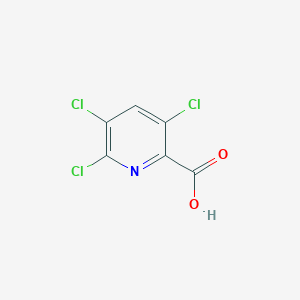
3,5,6-Trichloropicolinic acid
Vue d'ensemble
Description
3,5,6-Trichloropicolinic acid (3,5,6-TCP) is a derivative of picolinic acid and acts as a potent plant growth regulator. It has been found to be more toxic to many broad-leaved plants than other herbicides like 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid. It exhibits properties such as absorption by foliage, translocation, and soil-leaching characteristics similar to these herbicides but retains its activity in soil for a longer duration . Additionally, 3,5,6-TCP represents a new chemical class of auxin, influencing various plant growth processes such as extension of coleoptile sections, growth of fruits, and induction of cell division in plant cells .
Synthesis Analysis
The synthesis of 3,5,6-TCP can be achieved through a multi-step process involving pentachloropyridine as a key intermediate. A stable isotope of pentachloropyridine was prepared and then carried through a seven-step synthesis to yield an isotopically labeled 3,5,6-TCP with a significant overall yield . Another efficient synthesis route for 3,5,6-TCP involves the selective introduction of amino and carboxylic acid groups to pentachloropyridine, resulting in a high radiochemical yield with minimal purification steps .
Molecular Structure Analysis
The molecular structure of 3,5,6-TCP is characterized by the presence of three chlorine atoms and an amino group attached to the picolinic acid ring. This unique structure contributes to its activity as an auxin and its selectivity as a herbicide . The structure has been confirmed through various spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
3,5,6-TCP undergoes electrochemical hydrodechlorination reactions, which have been studied using in situ Fourier transform infrared spectroscopy (FTIR). These reactions involve the reduction of 3,5,6-TCP at an Ag cathode in an aqueous solution, leading to the formation of 3,6-dichloropicolinic acid (3,6-DCP) . Additionally, the selective hydrodechlorination of 3,5,6-TCP at an activated silver cathode has been achieved, resulting in the synthesis of 3,5-dichloropicolinic acid (3,5-D) with high selectivity and conversion rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5,6-TCP, such as its persistence in soil and its degradation kinetics, have been extensively studied. The rate of detoxification of 3,5,6-TCP in soil has been analyzed and found to follow half-order and Michaelis-Menten kinetics, with the rate of decomposition being generally greater at lower initial concentrations . The compound's residues can be determined in agricultural products like sugar beets using gas chromatography, indicating its stability and persistence in the environment .
Applications De Recherche Scientifique
Application 1: Control of Dense Pine Invasion
- Summary of the Application : 3,5,6-Trichloropicolinic acid is used as part of an herbicide mixture, along with triclopyr, dicamba, and aminopyralid, to control dense infestations of exotic conifers, notably lodgepole pine (Pinus contorta Douglas ex Loudon), in New Zealand .
- Methods of Application : The herbicides were applied operationally via aerial spraying at three sites across New Zealand with dense invasions of P. contorta . The application rates were 18 kg ai ha−1 for triclopyr, 5 kg ai ha−1 for dicamba, and 2 kg ai ha−1 for picloram .
- Results or Outcomes : The active ingredients detected across all sites in cast needles, LFH, and mineral soil generally reflected their application rates, with total amounts comprising 81% triclopyr, 14% dicamba, and 5% picloram . All three herbicides persisted in this layer, at all sites, for up to 2 years .
Application 2: Degradation in a Compartmentalized Reactive Biobarrier
- Summary of the Application : 3,5,6-Trichloropicolinic acid, as part of the Tordon herbicide formulation, was evaluated for degradation in a lab-scale compartmentalized reactive biobarrier .
- Methods of Application : The biobarrier was inoculated with a microbial consortium and subjected to volumetric loading rates of herbicides ranging from 31.2 to 143.9 g m −3 day −1, for 2,4-D, and 12.8 to 59.3 g m −3 day −1 for picloram .
- Results or Outcomes : At the highest loading rates probed, high average removal efficiencies of 2,4-D, 99.56±0.44; picloram, 94.58±2.62; and chemical oxygen demand (COD), 89.42±3.68, were obtained . The lab-scale biofilm reactor efficiently removed both herbicides at dilution rates ranging from 0.92 to 4.23 day −1, corresponding to hydraulic retention times from 1.087 to 0.236 days .
Application 3: Electrolytic Production
- Summary of the Application : 3,5,6-Trichloropicolinic acid is used in the electrolytic production of certain trichloropicolinic acids and/or 3,6-dichloropicolinic acid . This process involves the electrolytic reduction of tetrachloro-2-picolinic acid in a basic aqueous solution, at an activated silver cathode .
- Methods of Application : The process involves passing a direct electrical current to a cathode from an anode through a stirred, basic aqueous solution of the picolinic acid . The cathode has a surface layer of silver microcrystals formed by the electrolytic reduction of colloidal, hydrous, silver oxide particles in the presence of an aqueous base .
- Results or Outcomes : The process results in the production of 3,4,6- and 3,5,6-trichloro-2-picolinic acids, which can be further reduced to 3,6-dichloropicolinic acid, a highly active herbicide .
Application 4: Plant Cell Culture
- Summary of the Application : 3,5,6-Trichloropicolinic acid is used as a supplement in the growth media for culturing plant embryos .
- Methods of Application : The acid is added to the growth media in which the plant embryos are cultured .
- Results or Outcomes : The addition of 3,5,6-Trichloropicolinic acid to the growth media aids in the successful culture of plant embryos .
Application 5: Electrolytic Production
- Summary of the Application : 3,5,6-Trichloropicolinic acid is used in the electrolytic production of certain trichloropicolinic acids and/or 3,6-dichloropicolinic acid . This process involves the electrolytic reduction of tetrachloro-2-picolinic acid in a basic aqueous solution, at an activated silver cathode .
- Methods of Application : The process involves passing a direct electrical current to a cathode from an anode through a stirred, basic aqueous solution of the picolinic acid . The cathode has a surface layer of silver microcrystals formed by the electrolytic reduction of colloidal, hydrous, silver oxide particles in the presence of an aqueous base .
- Results or Outcomes : The process results in the production of 3,4,6- and 3,5,6-trichloro-2-picolinic acids, which can be further reduced to 3,6-dichloropicolinic acid, a highly active herbicide .
Application 6: Agent White
- Summary of the Application : 3,5,6-Trichloropicolinic acid, as part of the Agent White formulation, was widely used throughout South Vietnam for defoliation missions .
- Methods of Application : Agent White was a mixture of two commercial herbicides, picloram and 2,4-D (2,4-dichlorophenoxyacetic acid), and was applied in large quantities for defoliation .
- Results or Outcomes : The use of Agent White resulted in widespread defoliation, significantly impacting the environment and ecosystems in the areas where it was applied .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5,6-trichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKSGXYTVKNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358852 | |
| Record name | 3,5,6-Trichloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloropicolinic acid | |
CAS RN |
40360-44-9 | |
| Record name | 3,5,6-Trichloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

